Protostemotinine (C₂₃H₂₉NO₆): A Technical Guide for Researchers and Drug Development Professionals
Protostemotinine (C₂₃H₂₉NO₆): A Technical Guide for Researchers and Drug Development Professionals
Introduction
Protostemotinine, a complex polycyclic alkaloid, stands as a prominent member of the vast and structurally diverse family of Stemona alkaloids. Isolated from the roots of traditional medicinal plants such as Stemona sessilifolia and Stemona japonica, this natural product has garnered significant interest within the scientific community.[1] Historically, extracts from Stemona species have been utilized in traditional Chinese medicine for their potent antitussive and insecticidal properties.[1] Modern pharmacological investigations have begun to unravel the scientific basis for these traditional uses and have unveiled a broader spectrum of biological activities for protostemotinine, most notably its significant anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of protostemotinine, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
Protostemotinine is characterized by a complex tetracyclic core structure. Its molecular formula has been established as C₂₃H₂₉NO₆, with a corresponding molecular weight of 417.5 g/mol .[2] The molecule's intricate architecture, featuring multiple stereocenters, has been elucidated through extensive spectroscopic analysis.
Spectroscopic Data
The structural determination of protostemotinine has been accomplished through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Table 1: Key Physicochemical Properties of Protostemotinine
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉NO₆ | [2][3] |
| Molecular Weight | 417.5 g/mol | [2] |
| CAS Number | 27495-40-5 | [3][4] |
| Melting Point | 172 °C | [5] |
| Appearance | White crystalline powder | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectra of protostemotinine are complex, reflecting its intricate polycyclic structure. The detailed assignments of the proton and carbon signals have been crucial for its structural elucidation.
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¹H NMR (CDCl₃, 500 MHz): Key proton signals include characteristic resonances for methyl groups, methine protons within the cyclic systems, and protons adjacent to heteroatoms.
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¹³C NMR (CDCl₃, 125 MHz): The carbon spectrum displays 23 distinct signals, corresponding to the number of carbon atoms in the molecule. These include signals for carbonyl groups in the lactone rings, quaternary carbons at ring junctions, and various methine and methylene carbons.
Mass Spectrometry (MS):
High-resolution mass spectrometry has been instrumental in confirming the molecular formula of protostemotinine.
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HR-EI-MS: The high-resolution electron ionization mass spectrum of protostemotinine shows a molecular ion peak [M]⁺ that corresponds to the calculated exact mass of C₂₃H₂₉NO₆. A study utilizing LC-ESI-MS/MS for pharmacokinetic analysis used the transition of m/z 418.2→m/z 320.2 for protostemotinine.[7]
Infrared (IR) Spectroscopy:
The infrared spectrum of protostemotinine provides valuable information about its functional groups.
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IR (KBr): The spectrum exhibits characteristic absorption bands for carbonyl groups (C=O) of the lactone moieties, as well as C-O and C-N stretching vibrations, consistent with its proposed structure.
Caption: 2D representation of the core chemical structure of Protostemotinine.
Natural Occurrence and Isolation
Protostemotinine is a naturally occurring alkaloid found in several species of the Stemona genus, which are predominantly distributed in Southeast Asia.[1] It has been identified as a major constituent in the roots of Stemona sessilifolia and Stemona japonica.[1][8]
Isolation Protocol: A Representative Workflow
The isolation of protostemotinine from its natural source typically involves a multi-step extraction and chromatographic purification process. The following is a generalized protocol based on established methodologies for the isolation of Stemona alkaloids.
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Extraction:
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Air-dried and powdered root material of the Stemona species is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature.
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The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
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Acid-Base Partitioning:
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The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic components.
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The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent like chloroform or dichloromethane.
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Chromatographic Purification:
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The resulting alkaloid-rich fraction is subjected to a series of chromatographic techniques for the separation and purification of individual components.
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Silica Gel Column Chromatography: The extract is typically first fractionated on a silica gel column using a gradient elution system of increasing polarity, often a mixture of chloroform and methanol.
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Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing protostemotinine are further purified using preparative TLC or, for higher resolution and purity, reversed-phase or normal-phase HPLC.
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Crystallization:
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The purified protostemotinine fraction is concentrated, and the compound is crystallized from a suitable solvent system (e.g., acetone or methanol) to yield pure crystalline material.
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Caption: A generalized workflow for the isolation of Protostemotinine.
Pharmacological Profile
Protostemotinine exhibits a range of pharmacological activities, with its anti-inflammatory properties being the most extensively studied. Its traditional uses as an antitussive and insecticide are also supported by modern scientific research.[1]
Anti-inflammatory Activity
Recent studies have demonstrated that protostemotinine possesses potent anti-inflammatory effects, particularly in the context of respiratory inflammation.
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Attenuation of Acute Lung Injury (ALI): Protostemotinine has been shown to effectively attenuate lipopolysaccharide (LPS)-induced acute lung injury in mice.[1] It achieves this by significantly inhibiting the infiltration of inflammatory cells, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and alleviating lung edema.[1]
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Amelioration of Asthmatic Inflammation: In a murine model of asthma, protostemotinine was found to inhibit pulmonary eosinophil infiltration, goblet cell hyperplasia, and mucus secretion.[8][9] It also reduced the levels of IgE and Th2 cytokines (IL-4, IL-5, and IL-13), which are key mediators of allergic inflammation.[8]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of protostemotinine are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
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Inhibition of MAPK and AKT Signaling: Protostemotinine has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) and protein kinase B (AKT) in response to inflammatory stimuli like LPS.[1] These signaling pathways are crucial for the production of pro-inflammatory mediators.
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Suppression of Pro-inflammatory Mediators: By modulating the MAPK and AKT pathways, protostemotinine leads to the decreased expression of inducible nitric oxide synthase (iNOS) and consequently, the production of nitric oxide (NO), a key inflammatory molecule.[1]
Caption: Proposed mechanism of anti-inflammatory action of Protostemotinine.
Antitussive and Insecticidal Activities
The traditional use of Stemona extracts as antitussive and insecticidal agents is well-documented.[1] While specific mechanistic studies on protostemotinine's antitussive action are still emerging, the activity is attributed to the alkaloid content of the plants.[1] Similarly, the insecticidal properties of Stemona alkaloids are a subject of ongoing research, with protostemotinine being a key contributor to this bioactivity.[1]
Biosynthesis
The biosynthesis of Stemona alkaloids is a complex process that is believed to originate from the precursor L-lysine, which forms the core pyrrolo[1,2-a]azepine ring system. The intricate carbon skeleton of protostemotinine is then assembled through a series of enzymatic reactions, including cyclizations, oxidations, and methylations, to yield the final complex structure. The exact enzymatic steps and intermediates in the biosynthetic pathway of protostemotinine are still under investigation, representing an active area of research in natural product biosynthesis.
Conclusion and Future Directions
Protostemotinine is a structurally complex and pharmacologically active natural product with significant therapeutic potential, particularly in the treatment of inflammatory diseases of the respiratory system. Its well-defined anti-inflammatory mechanism of action, coupled with its traditional use as an antitussive, makes it an attractive lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its antitussive and insecticidal mechanisms, as well as to explore its broader pharmacological profile. The development of efficient total synthesis strategies for protostemotinine and its analogs will be crucial for enabling extensive structure-activity relationship studies and advancing its potential clinical applications.
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